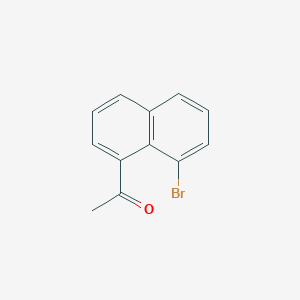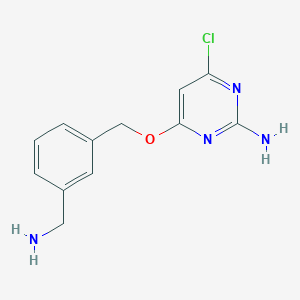![molecular formula C17H20N4O2S B13672049 N-[4-(Phenyldiazenyl)phenyl]piperidine-4-sulfonamide](/img/structure/B13672049.png)
N-[4-(Phenyldiazenyl)phenyl]piperidine-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Phenyldiazenyl)phenyl]piperidine-4-sulfonamide is a compound that features a piperidine ring substituted with a phenyldiazenyl group and a sulfonamide group. This compound is part of the broader class of piperidine derivatives, which are known for their significant roles in pharmaceuticals and organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Phenyldiazenyl)phenyl]piperidine-4-sulfonamide typically involves the diazotization of aniline derivatives followed by coupling with piperidine-4-sulfonamide. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates such as diazonium salts and their subsequent coupling with piperidine derivatives. The process is optimized for yield and purity, often involving purification steps like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[4-(Phenyldiazenyl)phenyl]piperidine-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the diazenyl group, leading to the formation of aniline derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Aniline derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-[4-(Phenyldiazenyl)phenyl]piperidine-4-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(Phenyldiazenyl)phenyl]piperidine-4-sulfonamide involves its interaction with specific molecular targets. The diazenyl group can participate in electron transfer reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenylpiperidines: Compounds with a phenyl moiety directly attached to piperidine, known for their pharmacological effects.
Piperidine Derivatives: A broad class of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Uniqueness
N-[4-(Phenyldiazenyl)phenyl]piperidine-4-sulfonamide is unique due to its combination of a diazenyl group and a sulfonamide group, which imparts distinct chemical reactivity and biological activity. This combination is less common in other piperidine derivatives, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H20N4O2S |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-(4-phenyldiazenylphenyl)piperidine-4-sulfonamide |
InChI |
InChI=1S/C17H20N4O2S/c22-24(23,17-10-12-18-13-11-17)21-16-8-6-15(7-9-16)20-19-14-4-2-1-3-5-14/h1-9,17-18,21H,10-13H2 |
InChI Key |
LKOCEMMDUSDZSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1S(=O)(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4,6-Dibromo-2-methylbenzo[d]thiazole](/img/structure/B13671994.png)







![Methyl 2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B13672052.png)


